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Compound of Interest

Compound Name: Endrin aldehyde

Cat. No.: B048301 Get Quote

This guide provides a comprehensive comparison of the acute oral toxicity of the

organochlorine insecticide endrin and its principal metabolites, endrin aldehyde and endrin

ketone. The information is intended for researchers, scientists, and professionals in drug

development and toxicology.

Endrin, a stereoisomer of dieldrin, is a highly toxic compound known for its persistence in the

environment and its potent effects on the central nervous system.[1] Its toxicity is largely

attributed to its metabolites, primarily endrin aldehyde and endrin ketone, which are formed

through metabolic and environmental degradation.[2][3] Understanding the comparative toxicity

of these compounds is crucial for assessing the overall risk associated with endrin exposure.

Quantitative Toxicity Data
The acute oral toxicity of endrin, endrin aldehyde, and endrin ketone has been evaluated in

various animal models. The median lethal dose (LD50) is a standardized measure of the acute

toxicity of a substance and is expressed in milligrams of the substance per kilogram of body

weight (mg/kg). A lower LD50 value indicates greater toxicity. The available data are

summarized in the table below.
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Compound Species Sex
Oral LD50
(mg/kg)

Reference(s)

Endrin Rat Male 43.4 [4]

Rat Female 7.3 - 40-43 [4][5]

Mouse - 1.4 [6]

Rabbit Female 7-10 [5]

Guinea Pig Male 36 [7]

Guinea Pig Female 16 [7]

Endrin Aldehyde Rat Male >500 [8]

Mouse Male >500 [9]

Endrin Ketone Rat - 10 [5]

Key Findings from Toxicity Data:

Endrin and endrin ketone are significantly more toxic than endrin aldehyde. The oral LD50

value for endrin aldehyde in rats and mice is greater than 500 mg/kg, while the LD50 values

for endrin and endrin ketone are in the single or low double digits.[4][5][8][9]

Endrin exhibits the highest acute toxicity among the three compounds in most tested

species, with LD50 values as low as 1.4 mg/kg in mice.[6]

Endrin ketone is also highly toxic, with a reported oral LD50 of 10 mg/kg in rats.[5]

There appears to be some sex-dependent variability in the toxicity of endrin, with females

generally showing higher sensitivity in some studies.[4][7]

Experimental Protocols
The determination of acute oral toxicity (LD50) is typically conducted following standardized

guidelines, such as those established by the Organisation for Economic Co-operation and

Development (OECD). These protocols are designed to ensure the reproducibility and reliability

of the data while minimizing the number of animals used. The most relevant OECD guidelines
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for acute oral toxicity testing are TG 420 (Fixed Dose Procedure), TG 423 (Acute Toxic Class

Method), and TG 425 (Up-and-Down Procedure).[10][11][12][13][14][15][16][17][18][19][20][21]

[22]

General Protocol for Acute Oral Toxicity (LD50)
Determination (Based on OECD Guidelines)

Animal Selection and Acclimatization: Healthy, young adult rodents (commonly rats or mice)

of a single sex (usually females, as they are often more sensitive) are used.[11] The animals

are acclimatized to the laboratory conditions for at least five days before the study.

Housing and Fasting: The animals are housed in appropriate cages with controlled

temperature, humidity, and lighting.[10] Food is withheld overnight for rats and for a shorter

period for mice before administration of the test substance, while water is provided ad

libitum.[11]

Dose Preparation and Administration: The test substance is typically dissolved or suspended

in a suitable vehicle (e.g., corn oil, water). The dose is administered orally in a single volume

using a stomach tube or a suitable intubation cannula.[11]

Dose-Finding and Main Study:

Sighting Study/Dose-Ranging: A preliminary study is often conducted with a small number

of animals to determine the appropriate starting dose for the main study.

Main Study (following a specific OECD guideline, e.g., TG 425 - Up-and-Down Procedure):

A stepwise procedure is used where a single animal is dosed at a time. If the animal

survives, the next animal is given a higher dose; if it dies, the next animal receives a lower

dose. This continues until a stopping criterion is met, allowing for the statistical calculation

of the LD50.[12][14][19]

Observation: Animals are observed for signs of toxicity and mortality at regular intervals for

at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes,

respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity

and behavior pattern.
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Data Analysis: The LD50 value and its confidence limits are calculated using appropriate

statistical methods (e.g., probit analysis, maximum likelihood method).

Preparation Phase

Testing Phase

Observation & Analysis Phase

Animal Selection & Acclimatization

Fasting

Dose Preparation

Sighting Study (Dose-Ranging)

Administer Test Substance

Main Study (e.g., OECD TG 425)

Observation (14 days)

Data Analysis (LD50 Calculation)

final_report

Report Results
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Experimental workflow for determining acute oral toxicity.

Mechanism of Neurotoxicity: The GABAergic
Signaling Pathway
The primary target of endrin and its neurotoxic metabolites is the central nervous system.[1]

These compounds act as non-competitive antagonists of the gamma-aminobutyric acid (GABA)

type A (GABAA) receptor.

The GABAA Receptor and its Function:

The GABAA receptor is a ligand-gated ion channel that is the primary mediator of inhibitory

neurotransmission in the brain. When GABA binds to its receptor, it opens a chloride ion (Cl-)

channel, leading to an influx of Cl- into the neuron. This hyperpolarizes the neuron, making it

less likely to fire an action potential, thus producing an inhibitory effect.

Mechanism of Action of Endrin and its Metabolites:

Endrin and related cyclodiene insecticides bind to a site within the chloride channel of the

GABAA receptor complex, distinct from the GABA binding site. This binding allosterically

modulates the receptor, preventing the influx of chloride ions even when GABA is bound. The

blockade of this inhibitory signal leads to a state of hyperexcitability in the central nervous

system, manifesting as tremors, convulsions, and in severe cases, death.

While it is established that endrin acts on the GABAA receptor, the specific comparative binding

affinities and potencies of endrin, endrin aldehyde, and endrin ketone at the receptor are not

well-documented in the available literature. However, the significantly lower acute toxicity of

endrin aldehyde suggests a weaker interaction with the GABAA receptor compared to endrin

and endrin ketone.

Simplified diagram of the GABAergic signaling pathway and the inhibitory action of endrin.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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